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molecular formula C11H13ClO2 B8712133 2-Chloro-4-(oxan-4-yl)phenol CAS No. 62071-42-5

2-Chloro-4-(oxan-4-yl)phenol

Cat. No. B8712133
M. Wt: 212.67 g/mol
InChI Key: CFUJELSQEDCPFP-UHFFFAOYSA-N
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Patent
US04078076

Procedure details

10 ml of sulfuryl chloride were added with stirring to a mixture of 14.1 g of 4-(p-hydroxyphenyl)-tetrahydropyran and 40 ml of carbon tetrachloride and the mixture was heated to 45°-50° C for 16 hours. The mixture was concentrated to dryness under reduced pressure and the residue was chromatographed over silica gel. Elution with methylene chloride yielded a crystal product which was dissolved in 200 ml of N sodium hydroxide and the solution was washed with ether and acidified with 2N hydrochloric acid. The mixture was extracted with ether and the organic phase was washed with water, then an aqueous sodium bisulfite solution and then with water. The extracts were dried and evaporated to dryness to obtain 6.4 g of 4-(4-hydroxy-3-chlorophenyl)-tetrahydropyran melting at 123°-125° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)(=O)=O.[OH:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:9][CH:8]=1.C(Cl)(Cl)(Cl)[Cl:20]>[OH-].[Na+]>[OH:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)=[CH:9][C:8]=1[Cl:20] |f:3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1CCOCC1
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 45°-50° C for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with methylene chloride
CUSTOM
Type
CUSTOM
Details
yielded a crystal product which
WASH
Type
WASH
Details
the solution was washed with ether
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C1CCOCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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